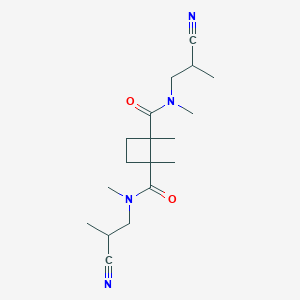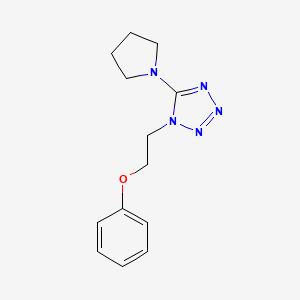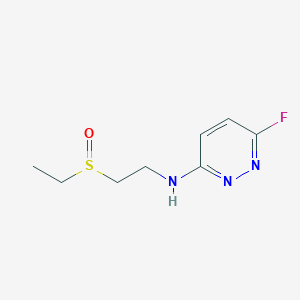![molecular formula C13H18N4S B6982094 5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6982094.png)
5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine is a complex organic compound characterized by its unique structural components This compound features a pyridine ring substituted with a methylsulfanyl group and a pyrazole moiety, which is further modified with trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative, which is then coupled with a pyridine precursor. The key steps include:
Formation of the Pyrazole Derivative: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.
Methylation: The pyrazole derivative is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Coupling Reaction: The methylated pyrazole is then coupled with a pyridine derivative, which has been pre-functionalized with a leaving group (e.g., bromide or chloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridine ring or the pyrazole moiety using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine or pyrazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the pyrazole and pyridine rings makes it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methylsulfanyl group and the pyrazole moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methylsulfanyl-N-[(1,3,5-dimethylpyrazol-4-yl)methyl]pyridin-3-amine
- 5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-2-amine
Uniqueness
Compared to similar compounds, 5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine is unique due to the specific positioning of the methylsulfanyl group and the trimethylpyrazole moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-9-13(10(2)17(3)16-9)8-15-11-5-12(18-4)7-14-6-11/h5-7,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLLROCEKLVWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC(=CN=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-N-[(2-chloro-3,4-dimethoxyphenyl)methyl]propane-1,2,3-triamine](/img/structure/B6982016.png)

![1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)


![N-ethyl-4-[(5-methoxy-4-methylpyridin-3-yl)methylamino]benzamide](/img/structure/B6982049.png)
![4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B6982062.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982077.png)
![2-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B6982078.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine](/img/structure/B6982086.png)
![N-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B6982100.png)
![N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]isoquinolin-1-amine](/img/structure/B6982101.png)
![4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide](/img/structure/B6982117.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one](/img/structure/B6982122.png)
